(E)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4-(4-chlorophenyl)thiazole
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Overview
Description
(E)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4-(4-chlorophenyl)thiazole is a synthetic organic compound that features a unique combination of an indole moiety, a hydrazone linkage, and a thiazole ring substituted with a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4-(4-chlorophenyl)thiazole typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of 1H-indole-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization to Thiazole: The hydrazone intermediate is then reacted with 4-chlorophenyl isothiocyanate under basic conditions to form the thiazole ring, resulting in the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4-(4-chlorophenyl)thiazole can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted thiazole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4-(4-chlorophenyl)thiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, research is focused on its potential therapeutic effects. Studies have indicated that it may inhibit certain enzymes or receptors involved in disease pathways, making it a promising lead compound for drug discovery.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its conjugated system and functional groups.
Mechanism of Action
The mechanism of action of (E)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4-(4-chlorophenyl)thiazole involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can intercalate with DNA, while the thiazole ring can interact with protein active sites, leading to inhibition or modulation of biological activity. The exact pathways depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4-phenylthiazole: Lacks the chlorophenyl substitution, which may affect its biological activity and chemical reactivity.
(E)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4-(4-methylphenyl)thiazole: Contains a methyl group instead of chlorine, potentially altering its pharmacokinetic properties.
Uniqueness
The presence of the 4-chlorophenyl group in (E)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4-(4-chlorophenyl)thiazole enhances its lipophilicity and may improve its ability to cross cell membranes, making it more effective in biological applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H13ClN4S |
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Molecular Weight |
352.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[(E)-1H-indol-3-ylmethylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H13ClN4S/c19-14-7-5-12(6-8-14)17-11-24-18(22-17)23-21-10-13-9-20-16-4-2-1-3-15(13)16/h1-11,20H,(H,22,23)/b21-10+ |
InChI Key |
HFAWWSMSCNKBBA-UFFVCSGVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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